molecular formula C13H14F3NO4S B2765509 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid CAS No. 630049-57-9

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid

Cat. No. B2765509
CAS RN: 630049-57-9
M. Wt: 337.31
InChI Key: CZKISWJELFZXCR-UHFFFAOYSA-N
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Description

“1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid” is a chemical compound used in scientific research . It’s a versatile material with unique properties, making it valuable for various applications, including drug development and organic synthesis.


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Scientific Research Applications

Cyclisation Catalysts

  • Sulfonamides, including compounds like trifluoromethanesulfonic acid, are effective as catalysts for cyclisation reactions, forming structures like pyrrolidines and homopiperidines. This indicates potential applications in synthetic organic chemistry for constructing polycyclic systems (Haskins & Knight, 2002).

Inhibitors in Biochemical Research

  • Sulfonamide derivatives, such as 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, have been investigated for their inhibitory activity against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). This suggests a role in the development of anti-inflammatory and anti-cancer agents (Venkatesan et al., 2004).

Hydrogen Bonding in Crystal Structures

  • Studies on the hydrogen bonding patterns in proton-transfer compounds, including those involving piperidine, reveal insights into the structural and molecular interactions in crystalline materials. This can be vital in materials science and crystallography (Smith, Wermuth, & Sagatys, 2011).

Nanomaterials and Catalysis

  • Piperidine-4-carboxylic acid functionalized nanoparticles, like Fe3O4-PPCA, demonstrate utility in catalysis, particularly in the synthesis of certain organic compounds. This has implications for the field of green chemistry and the development of reusable catalysts (Ghorbani‐Choghamarani & Azadi, 2015).

Treatment of Dye Solutions

Proton Conductivity and Sensing Applications

  • Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands exhibit properties like gas sorption, proton conductivity, and luminescent sensing, suggesting potential in sensor technology and materials science (Zhou et al., 2016).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c14-13(15,16)10-2-1-3-11(8-10)22(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKISWJELFZXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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